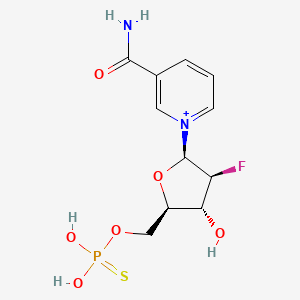
3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-((phosphonothiooxy)methyl)tetrahydrofuran-2-yl)pyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-((phosphonothiooxy)methyl)tetrahydrofuran-2-yl)pyridin-1-ium is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinium ring, a tetrahydrofuran moiety, and a phosphonothiooxy group. Its molecular formula is C11H15FN2O6PS, and it has a molecular weight of approximately 354.28 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-((phosphonothiooxy)methyl)tetrahydrofuran-2-yl)pyridin-1-ium involves multiple steps, starting with the preparation of the pyridinium ring and the tetrahydrofuran moiety. The key steps include:
Formation of the Pyridinium Ring: This step involves the reaction of nicotinamide with appropriate reagents to form the pyridinium ring.
Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is introduced through a series of reactions involving the protection and deprotection of hydroxyl groups.
Addition of the Phosphonothiooxy Group:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, with steps including:
Batch Processing: Large quantities of starting materials are processed in batches to ensure consistency.
Purification: The compound is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Quality Control: Each batch undergoes rigorous testing using methods like NMR, HPLC, and mass spectrometry to confirm its structure and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-((phosphonothiooxy)methyl)tetrahydrofuran-2-yl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-((phosphonothiooxy)methyl)tetrahydrofuran-2-yl)pyridin-1-ium has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a probe for investigating cellular mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-((phosphonothiooxy)methyl)tetrahydrofuran-2-yl)pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways and cellular processes.
Receptor Binding: It can bind to receptors on the cell surface, triggering signaling cascades that result in physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide Mononucleotide: A similar compound with a pyridinium ring and a ribose moiety, known for its role in cellular metabolism.
Nicotinamide Riboside: Another related compound with a pyridinium ring and a ribose moiety, studied for its potential health benefits.
Uniqueness
3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-((phosphonothiooxy)methyl)tetrahydrofuran-2-yl)pyridin-1-ium is unique due to its specific structural features, including the presence of a fluorine atom and a phosphonothiooxy group. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H15FN2O6PS+ |
|---|---|
Poids moléculaire |
353.29 g/mol |
Nom IUPAC |
1-[(2R,3S,4R,5R)-5-(dihydroxyphosphinothioyloxymethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C11H14FN2O6PS/c12-8-9(15)7(5-19-21(17,18)22)20-11(8)14-3-1-2-6(4-14)10(13)16/h1-4,7-9,11,15H,5H2,(H3-,13,16,17,18,22)/p+1/t7-,8+,9-,11-/m1/s1 |
Clé InChI |
SIQYQBAPGWSZQF-PKIKSRDPSA-O |
SMILES isomérique |
C1=CC(=C[N+](=C1)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=S)(O)O)O)F)C(=O)N |
SMILES canonique |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=S)(O)O)O)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-{3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]benzyl}-2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid](/img/structure/B12839242.png)
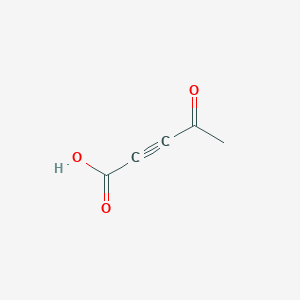
![6-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12839254.png)
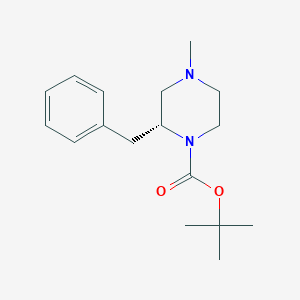
![(1S,2E,6E,10R)-3,7,11,11-tetramethylbicyclo[8.1.0]undeca-2,6-diene](/img/structure/B12839259.png)
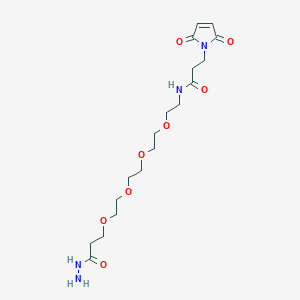

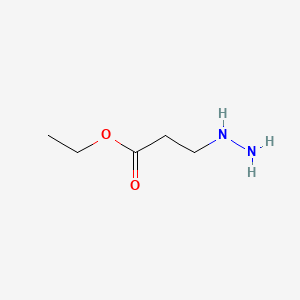
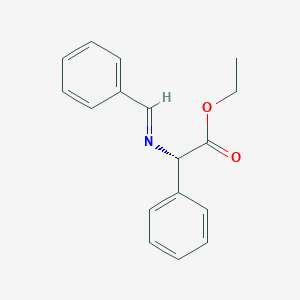
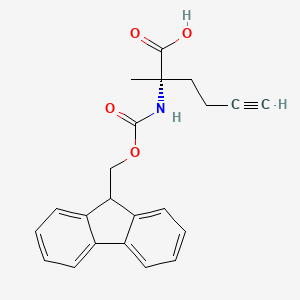
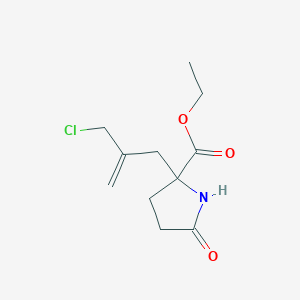

![4-Amino-3'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12839313.png)

